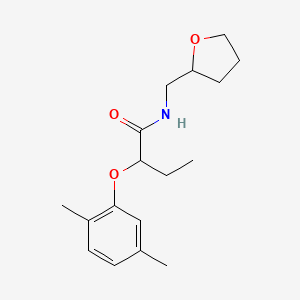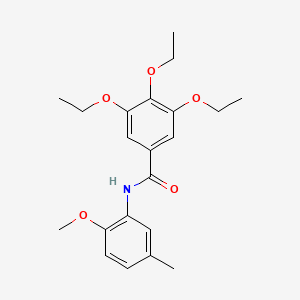![molecular formula C19H21BrClN3O2 B5966085 2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5966085.png)
2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BRD3711 and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of BRD3711 is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
BRD3711 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of bacterial growth. Additionally, it has been shown to have minimal toxicity to normal cells, suggesting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BRD3711 is its potency against cancer cells and bacteria. This makes it a valuable tool for studying these diseases in the laboratory. However, one of the limitations of BRD3711 is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BRD3711, including the development of more potent analogs and the exploration of its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of BRD3711 and its potential applications in various fields.
In conclusion, BRD3711 is a promising compound with potential applications in various fields. Its potency against cancer cells and bacteria, as well as its minimal toxicity to normal cells, make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of BRD3711 involves several steps, including the reaction of 4-chlorobenzylamine with formaldehyde to form the imine intermediate. This intermediate is then reacted with 2-bromo-4-hydroxy-6-methoxyphenol to form the final product. The synthesis of BRD3711 has been optimized to improve yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BRD3711 has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been found to have potent inhibitory activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, BRD3711 has been shown to have activity against certain bacterial strains, suggesting its potential use as an antibacterial agent.
Eigenschaften
IUPAC Name |
2-bromo-4-[(Z)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O2/c1-26-18-11-15(10-17(20)19(18)25)12-22-24-8-6-23(7-9-24)13-14-2-4-16(21)5-3-14/h2-5,10-12,25H,6-9,13H2,1H3/b22-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOQTSCAQOGJW-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\N2CCN(CC2)CC3=CC=C(C=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[({2-[2-(4-bromo-2-chlorophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966025.png)
![4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5966053.png)

![(4-ethylbenzyl){1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5966068.png)
![2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)

![N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B5966087.png)
![1-(methoxyacetyl)-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5966095.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3,3,5,5-tetramethylcyclohexyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5966098.png)